molecular formula C23H15N3O2S2 B2935028 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 361172-90-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

カタログ番号 B2935028
CAS番号: 361172-90-9
分子量: 429.51
InChIキー: FDEPCTGQBOQDQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The synthesized compounds are then characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, IR, 1H-NMR, and 13C-NMR . The InChI code for this compound is 1S/C23H15N3O2S2/c13-11 (14)7-3-6-10-12-8-4-1-2-5-9 (8)15-10/h1-2,4-5H,3,6-7H2, (H,13,14) .


Chemical Reactions Analysis

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities, and more . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .

実験室実験の利点と制限

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide inhibitor is its specificity for this compound, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, its efficacy may vary depending on the type of cancer and the genetic profile of the patient. Further studies are needed to determine its optimal dosage and treatment regimen.

将来の方向性

There are several future directions for the research and development of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide inhibitor. One area of focus is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict patient response to this compound inhibitor, which can help personalize cancer treatment. Finally, the combination of this compound inhibitor with other targeted therapies or immunotherapies may further enhance its therapeutic potential.
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications in cancer treatment. Its specificity for this compound and low toxicity profile make it an attractive alternative to traditional chemotherapy drugs. Further studies are needed to optimize its pharmacokinetic properties and identify biomarkers for patient selection.

合成法

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide inhibitor involves the condensation of 4-aminobenzoic acid, 2-aminothiazole, and 2-mercaptobenzothiazole in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 4-phenoxybenzoyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is overexpressed in many types of cancer, and its inhibition can lead to the suppression of cancer cell growth. Several studies have shown that this compound inhibitor can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

特性

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(15-10-12-17(13-11-15)28-16-6-2-1-3-7-16)26-23-25-19(14-29-23)22-24-18-8-4-5-9-20(18)30-22/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPCTGQBOQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。